REACTION_CXSMILES
|
[C:1]([C:4]1([CH2:14][CH3:15])[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:13])[CH:10]=2)[CH2:5]1)(=[O:3])[CH3:2].[Br:16]Br>CO>[Br:16][CH2:2][C:1]([C:4]1([CH2:14][CH3:15])[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:13])[CH:10]=2)[CH2:5]1)=[O:3]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1(CC2=CC=C(C=C2C1)F)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a mechanical stirrer and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in a cooling bath
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to a temperature between −5° C. and −8° C.
|
Type
|
ADDITION
|
Details
|
an additional 0.175 ml of Br2-solution in a small amount of methanol was added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for an additional 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After chromatographic purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1(CC2=CC=C(C=C2C1)F)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |